(4-Iodophenyl)(phenyl)acetonitrile
Overview
Description
“(4-Iodophenyl)(phenyl)acetonitrile” is a chemical compound used as an intermediate in organic syntheses and in pharmaceuticals . It has a molecular formula of C14H10IN .
Synthesis Analysis
The synthesis of “(4-Iodophenyl)(phenyl)acetonitrile” involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .Molecular Structure Analysis
The molecular weight of “(4-Iodophenyl)(phenyl)acetonitrile” is 319.140 Da . The IUPAC name for this compound is 2-(4-iodophenyl)acetonitrile .Chemical Reactions Analysis
The reaction of “(4-Iodophenyl)(phenyl)acetonitrile” follows a radical mechanism via diaryl disulfide intermediate .Physical And Chemical Properties Analysis
“(4-Iodophenyl)(phenyl)acetonitrile” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 378.6±30.0 °C at 760 mmHg . The compound is insoluble in water .Scientific Research Applications
Organic Synthesis Intermediary
(4-Iodophenyl)(phenyl)acetonitrile: is widely used as an intermediate in organic syntheses . Its iodine atom can undergo various cross-coupling reactions, making it a valuable building block for creating complex organic molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Pharmaceutical Research
In the realm of pharmaceutical research, (4-Iodophenyl)(phenyl)acetonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) . Its ability to be transformed into various pharmacophores makes it a versatile reagent in drug discovery, contributing to the development of new medications.
Catalysis
This compound can act as a ligand for transition metal catalysts . The iodine atom can coordinate with metals, facilitating various catalytic processes. This is particularly important in the field of green chemistry, where efficient and selective catalysts are needed to reduce waste and improve sustainability.
Electrochemistry
Due to its unique properties, (4-Iodophenyl)(phenyl)acetonitrile can be used in electrochemical applications . It can participate in electrochemical reactions as a solvent or reactant, contributing to the advancement of electrochemical synthesis methods.
Safety And Hazards
properties
IUPAC Name |
2-(4-iodophenyl)-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKDUCJNVVOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodophenyl)(phenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.